Superior Oral Efficacy in Rat Passive Cutaneous Anaphylaxis (PCA) vs. Multiple Reference Drugs
Quinotolast demonstrates superior oral inhibitory activity in rat PCA compared to tranilast, amlexanox, pemirolast, repirinast, and disodium cromoglycate (DSCG). In head-to-head comparative studies, Quinotolast's oral ED₅₀ value was quantitatively lower than all reference drugs tested, indicating higher potency per mg/kg dose. Furthermore, while DSCG showed poor inhibitory activity in guinea pig PCA, Quinotolast maintained potent inhibition [1].
| Evidence Dimension | Inhibition of PCA (Type I allergic reaction) |
|---|---|
| Target Compound Data | Quinotolast: ED₅₀ values lower than all reference drugs (exact ED₅₀ not specified in abstract but described as stronger); potent inhibition in guinea pig PCA |
| Comparator Or Baseline | Tranilast, amlexanox, pemirolast, repirinast, DSCG: Higher ED₅₀ values; DSCG and others showed poor inhibitory activity in guinea pig PCA |
| Quantified Difference | Quinotolast effects were stronger than those of all reference drugs tested; DSCG ineffective in guinea pig PCA where Quinotolast was potent |
| Conditions | Rat and guinea pig PCA models; oral and intravenous dosing |
Why This Matters
This demonstrates that Quinotolast is the only compound in its class to provide consistent, potent oral efficacy across both rat and guinea pig models, making it essential for studies requiring oral dosing in species where DSCG fails.
- [1] Kobayashi K, Hiroi J, Kishi S, Sawase K, Hirayama Y, Chihara S, Imai T, Shigi Y, Shimomura K, Kohsaka M. Effects of quinotolast, a new orally active antiallergic drug, on experimental allergic models. Jpn J Pharmacol. 1993 Sep;63(1):73-81. View Source
